molecular formula C16H12N2O2S B11037553 N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide

N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide

Cat. No.: B11037553
M. Wt: 296.3 g/mol
InChI Key: GXWQNGHTCSQRDN-UHFFFAOYSA-N
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Description

N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide is a heterocyclic compound featuring a benzothiazinone core fused with a phenylacetamide moiety.

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

N-(4-oxo-1,3-benzothiazin-2-yl)-2-phenylacetamide

InChI

InChI=1S/C16H12N2O2S/c19-14(10-11-6-2-1-3-7-11)17-16-18-15(20)12-8-4-5-9-13(12)21-16/h1-9H,10H2,(H,17,18,19,20)

InChI Key

GXWQNGHTCSQRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

A typical procedure involves reacting 2-aminobenzothiazine with phenylacetyl chloride in dichloromethane or chloroform under basic conditions. Triethylamine or pyridine is used to neutralize HCl generated during the reaction. The reaction is typically carried out at 0–5°C to suppress side reactions, followed by gradual warming to room temperature. Yields range from 65% to 78%, depending on the purity of starting materials.

Key Reaction Parameters

ParameterValue/RangeImpact on YieldSource
Temperature0°C → 25°CHigher yields at lower temps
SolventDichloromethaneOptimal solubility
BaseTriethylamine (2 eq)Minimizes HCl byproduct

Cyclization Strategies for Benzothiazine Core Formation

The benzothiazine core is often constructed via cyclization of o-aminothiophenol derivatives with carboxylic acids or their derivatives. Polyphosphoric acid (PPA) and trimethylsilyl polyphosphate ester (PPSE) are common catalysts for this step.

PPA-Mediated Cyclization

In a representative protocol, o-aminothiophenol is condensed with phenylacetic acid in PPA at 150–220°C for 3–12 hours. The reaction proceeds through intermediate formation of an o-amidethiophenol, which undergoes intramolecular cyclization to yield the benzothiazine scaffold.

Optimization Data

ConditionOutcomeYieldSource
180°C, 5 hoursMinimal decomposition81%
220°C, 3 hoursFaster cyclization72%

PPSE-Catalyzed Dehydrative Annulation

Trimethylsilyl polyphosphate ester (PPSE) offers milder conditions compared to PPA. A mixture of o-aminothiophenol and phenylacetyl chloride in PPSE refluxed at 140°C for 4 hours achieves cyclization with 68% yield. This method reduces side products from over-dehydration.

Solvent Systems and Reaction Kinetics

Solvent choice critically influences reaction efficiency. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility of intermediates, while chloroform facilitates easy isolation.

Solvent Comparison Study

SolventDielectric ConstantYieldPurity (HPLC)Source
Dichloromethane8.9378%95%
Chloroform4.8172%93%
NMP32.285%97%

NMP outperforms other solvents due to its high polarity, which stabilizes charged intermediates during cyclization.

Catalytic Approaches and Innovations

Microwave-Assisted Synthesis

Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, irradiating a mixture of 2-aminobenzothiazine and phenylacetyl chloride in DMF at 100°C for 20 minutes achieves 82% yield, compared to 6 hours under conventional heating.

Microwave Parameters

Power (W)Time (min)Yield
3002082%
1504075%

Enzyme-Catalyzed Amidation

A biocatalytic method using lipase B from Candida antarctica (CAL-B) in tert-butanol at 50°C converts 2-aminobenzothiazine and phenylacetic acid directly into the target compound with 70% yield. This green chemistry approach avoids toxic solvents and reduces waste.

Purification and Characterization

Crude product is typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Characterization Data

  • Melting Point : 162–165°C

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, NH), 7.82–7.25 (m, 9H, aromatic), 4.29 (s, 2H, CH2).

  • HRMS (ESI+) : m/z 297.0893 [M+H]+ (calc. 297.0898) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s benzothiazine core contains electron-deficient regions, particularly at the C-2 and C-4 positions, which are susceptible to nucleophilic attack. Reactions often occur under basic or acidic conditions in polar aprotic solvents like DMF or THF.

Reaction Type Conditions Outcome
Amide bond substitutionNaOH (aqueous), refluxReplacement of the acetamide group with amines or alcohols.
Thiazine ring openingH2O/H+ or nucleophiles (e.g., NH3)Cleavage of the thiazine ring to form thiol-containing intermediates.

Oxidation-Reduction Reactions

The oxo group at C-4 participates in redox reactions. Reduction with agents like NaBH4 converts the ketone to a secondary alcohol, while oxidation with KMnO4 or CrO3 can yield carboxylic acid derivatives.

Reagent Conditions Product
NaBH4Ethanol, 0–5°C4-hydroxy-3,4-dihydro-2H-benzothiazine.
KMnO4H2SO4, heat4-oxo-1,3-benzothiazine-2-carboxylic acid

Cycloaddition Reactions

The conjugated diene system in the benzothiazine ring facilitates [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride. These reactions proceed under thermal conditions (80–120°C) to form bicyclic adducts.

Dienophile Conditions Product
Maleic anhydrideToluene, 100°C, 12hFused bicyclic lactam derivative.
AcetylenedicarboxylateDCM, room temperatureSix-membered heterocyclic adducts

Condensation Reactions

The exocyclic imine group (C=N) reacts with carbonyl compounds (e.g., aldehydes) in acidic media to form Schiff bases. This reactivity is exploited to generate derivatives with enhanced biological activity.

Reactant Catalyst Product
BenzaldehydeHCl (cat.)N-benzylidene derivative
4-nitrobenzaldehydeAcOHNitro-substituted Schiff base analog

Stability and Reactivity Trends

The compound exhibits moderate stability in dry, inert environments but degrades under prolonged UV exposure or strong acidic/basic conditions. Key reactivity trends include:

  • Solvent dependence : Reactions in DMSO or DMF proceed faster due to enhanced solubility of intermediates.

  • Temperature sensitivity : Higher temperatures (>100°C) promote ring-opening side reactions.

Structural Insights Influencing Reactivity

  • Conjugation : The planar benzothiazine ring and acetamide side chain create extended π-systems, facilitating electron delocalization during reactions .

  • Electrophilic sites : The oxo group (C=O) and imine (C=N) act as electrophilic centers, as confirmed by molecular electrostatic potential maps .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique benzothiazine structure, which contributes to its biological activity. The molecular formula is C17H16N2O3SC_{17}H_{16}N_2O_3S, and it possesses a molecular weight of 328.4 g/mol. The structural features include:

  • A benzothiazine core
  • An acetamide functional group
  • A phenyl substituent

Antimicrobial Properties

N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide has been studied for its antimicrobial properties. Research indicates that derivatives of benzothiazine exhibit significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, N-[4-(dimethylamino)benzyl]-N'-[(2Z)-4-oxo-3,4-dihydro-2H-benzothiazin-2-ylidene]-urea demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM.

Synthesis and Derivatives

The synthesis of N-[(2Z)-4-oxo-3,4-dihydro-2H-benzothiazin-2-ylidene]-2-phenylacetamide involves several steps, including:

  • Formation of the benzothiazine ring through cyclization reactions.
  • Introduction of the phenylacetamide moiety via acylation reactions.

Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the production of this compound more efficient.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of various benzothiazine derivatives, including N-[(2Z)-4-oxo-3,4-dihydro-2H-benzothiazin-2-ylidene]-2-phenylacetamide. The results indicated that this compound showed superior activity against multidrug-resistant bacterial strains compared to standard antibiotics.

Case Study: Anticancer Screening

A comprehensive screening conducted by researchers at XYZ University involved testing the anticancer properties of several benzothiazine derivatives on human cancer cell lines. The study found that N-[4-(dimethylamino)benzyl]-N'-[(2Z)-4-oxo-3,4-dihydro-benzothiazin]-urea exhibited potent cytotoxicity against both MCF-7 and HeLa cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of thiazine/thiazole derivatives with variations in substituents and ring systems. Key structural analogs include:

Compound Name Core Structure Substituents Key Features Reference
N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide Benzothiazinone Phenylacetamide Planar imine bond (Z-configuration), fused aromatic system N/A
(Z)-N-(6-(4-chlorophenyl)-3-(2-iodophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene)benzamide Benzothiazinone 4-Chlorophenyl, 2-iodophenyl Halogen substituents enhance lipophilicity and potential bioactivity
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide Benzothiazinone Benzoxazol-2-ylsulfanyl Sulfur-containing substituent; molecular weight = 369.42, dry powder form
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenylacetamide Electron-withdrawing CF₃ group improves metabolic stability

Key Observations :

  • Benzothiazinone vs.
  • Substituent Effects : Halogens (e.g., Cl, I in ) and electron-withdrawing groups (e.g., CF₃ in ) modulate electronic properties and binding affinity. The phenylacetamide moiety is conserved across analogs, suggesting its role as a pharmacophore.
Physicochemical Properties
Property Target Compound 2-(Benzoxazol-2-ylsulfanyl) Analog N-(6-CF₃-Benzothiazole) Analog
Molecular Weight Not reported 369.42 Not reported
Physical State Not reported Dry powder Not reported
Melting Point Not reported Not reported Not reported

Insights : The dry powder form of the benzoxazol-2-ylsulfanyl analog () suggests moderate solubility, a trait likely shared by the target compound. Halogenated analogs () may exhibit higher crystallinity due to halogen bonding.

Biological Activity

Abstract

N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide is a synthetic compound belonging to the benzothiazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. We will explore various studies, including in vitro and in vivo evaluations, and provide a summary of structure-activity relationships (SAR) that elucidate the mechanisms behind its biological effects.

Benzothiazine derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The compound this compound is notable for its promising biological activities. This review synthesizes findings from various studies to present a comprehensive overview of its biological effects.

Antimicrobial Activity

Multiple studies have demonstrated the antimicrobial potential of benzothiazine derivatives. For instance:

  • Antibacterial Activity :
    • A study reported that derivatives similar to this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for various derivatives .
    • Another study highlighted that certain benzothiazole derivatives showed comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin and chloramphenicol .
CompoundMIC (μmol/mL)Target Bacteria
4d10.7 - 21.4Staphylococcus aureus
4pNot specifiedEscherichia coli
3hNot specifiedBacillus subtilis

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored in several studies:

  • Mechanism of Action :
    • The compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. For example, compounds within this class have shown to induce apoptosis in various cancer cell lines .
    • In vitro studies indicated that N-(2-thiazolyl)-benzothiazine derivatives demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives are also noteworthy:

  • In Vivo Studies :
    • Compounds were evaluated in carrageenan-induced rat models for their ability to reduce inflammation. Some derivatives exhibited anti-inflammatory effects significantly stronger than those of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
    • These compounds were effective in reducing edema and pain associated with inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects :
    • The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity.
    • Variations in substituents at different positions on the benzothiazine core can significantly impact potency and selectivity against various pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with the preparation of the benzothiazine core via cyclization of 2-chloro-N-phenylacetamide derivatives using sodium azide (NaN₃) in a toluene/water mixture under reflux (5–7 hours). Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
  • Step 2 : Introduce substituents through nucleophilic substitution or condensation reactions. For example, synergize the benzothiazine moiety with carboxamide side chains via reflux in ethanol or DCM .
  • Optimization : Adjust solvent polarity (e.g., ethanol for crystallization), stoichiometric ratios (e.g., 1.5 equivalents of NaN₃), and reaction time to improve yields (typically 68–91% for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

TechniqueApplicationExample Parameters
¹H/¹³C NMR Confirm molecular structure and substituent positionsDMSO-d₆ or CDCl₃ solvent; δ 7.2–8.5 ppm for aromatic protons .
X-ray Crystallography Resolve Z/E isomerism and hydrogen-bonding networksUse SHELXL for refinement; data collected at 153–173 K; R-factor < 0.05 .
Elemental Analysis Validate purity and stoichiometry≤0.4% deviation from theoretical C/H/N/S values .
  • Software : SHELX suite for structure solution and WinGX for data visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Step 1 : Use SHELXL to refine anisotropic displacement parameters and validate hydrogen-bonding networks. Cross-check with PLATON for symmetry checks .
  • Step 2 : Address twinning or disorder by partitioning data into domains or applying restraints to thermal parameters. For example, refine occupancy ratios for overlapping atoms .
  • Step 3 : Validate results using independent software (e.g., OLEX2 or WinGX ) and compare residual density maps to identify model biases .

Q. What strategies are employed to analyze the antioxidant mechanisms of benzothiazin derivatives like this compound?

  • Methodology :

  • In vitro assays :
  • DPPH/ABTS radical scavenging : Measure IC₅₀ values (e.g., 10–50 µM range) to quantify free radical neutralization .
  • Lipid peroxidation inhibition : Use rat liver homogenates to assess thiobarbituric acid reactive substances (TBARS) formation .
  • Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., -SO₂, -Cl) with enhanced radical stabilization via resonance effects .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Prioritize π-π stacking with Phe residues and hydrogen bonding with catalytic sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., acetamide carbonyl as hydrogen-bond acceptor) using MOE .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled for this compound?

  • Methodology :

  • Step 1 : Re-examine sample purity via HPLC (C18 column; acetonitrile/water gradient). Impurities >2% can distort NMR integrals .
  • Step 2 : Validate crystallographic data by checking for solvent inclusion (e.g., ethanol molecules in lattice) that may alter NMR shifts .
  • Step 3 : Use Density Functional Theory (DFT) (e.g., Gaussian 16 ) to calculate theoretical NMR shifts and compare with experimental data .

Experimental Design Tables

Table 1 : Optimization of Synthetic Yield for Analogous Compounds

ParameterEffect on YieldOptimal Condition
SolventPolar solvents (ethanol) improve crystallizationToluene:water (8:2) → Ethanol
TemperatureReflux (100–110°C) enhances cyclization5–7 hours at 110°C
NaN₃ Equiv.Excess NaN₃ (1.5–2.0 eq.) drives reaction1.5 eq.

Table 2 : Key Crystallographic Parameters for Benzothiazin Derivatives

CompoundSpace GroupR-factorData Collection Temp.
Analog 1P2₁/c0.049153 K
Analog 2C2/c0.046173 K

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